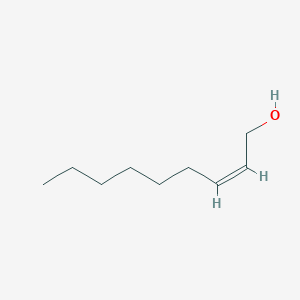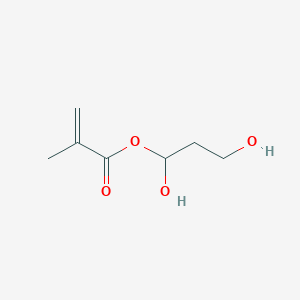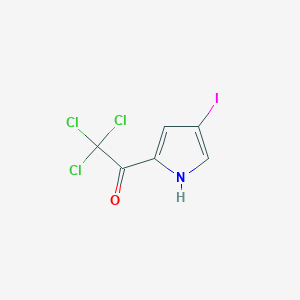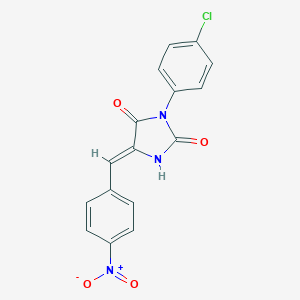
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of hydantoin and is commonly referred to as nitrophenyl hydantoin.
科学的研究の応用
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In agriculture, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been investigated for its potential use as a pesticide. In materials science, this compound has been studied for its ability to form stable complexes with metal ions, which can be used in the development of new materials.
作用機序
The mechanism of action of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
生化学的および生理学的効果
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to have various biochemical and physiological effects. Studies have reported that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to inhibit the growth of various bacterial and fungal strains. In terms of its physiological effects, this compound has been reported to reduce pain and inflammation in animal models.
実験室実験の利点と制限
One of the advantages of using hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- in lab experiments is its ability to selectively target specific enzymes and pathways. Additionally, this compound has been shown to have low toxicity and high stability, which makes it a suitable candidate for various applications. However, one of the limitations of using hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for the study of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-. One area of research is the development of new derivatives of this compound with improved properties such as increased solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- and its potential applications in various fields. Finally, the development of new methods for the synthesis of this compound may also be an area of future research.
合成法
The synthesis of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- involves the reaction of p-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of p-chlorophenyl hydantoin, which is then treated with p-nitrobenzaldehyde in the presence of acetic anhydride to yield hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-.
特性
CAS番号 |
111223-98-4 |
|---|---|
製品名 |
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- |
分子式 |
C16H10ClN3O4 |
分子量 |
343.72 g/mol |
IUPAC名 |
(5Z)-3-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-3-7-12(8-4-11)19-15(21)14(18-16(19)22)9-10-1-5-13(6-2-10)20(23)24/h1-9H,(H,18,22)/b14-9- |
InChIキー |
OICCYDNIOIEXDL-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
同義語 |
(5Z)-3-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2, 4-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)

![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)
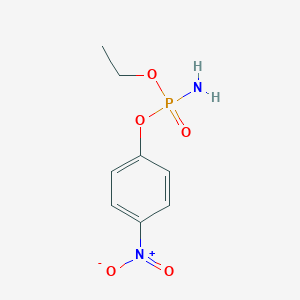
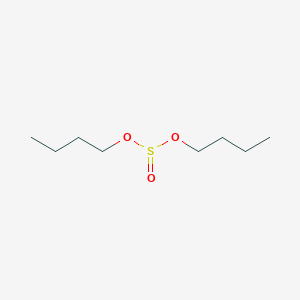
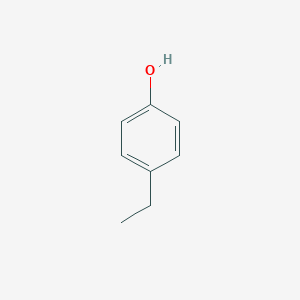
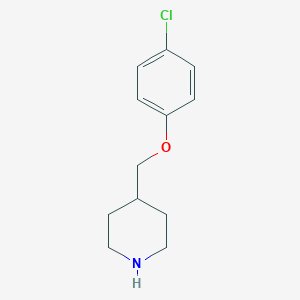
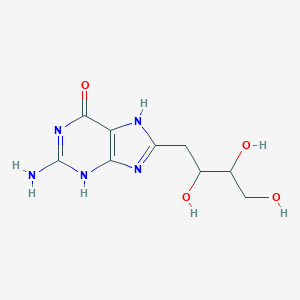
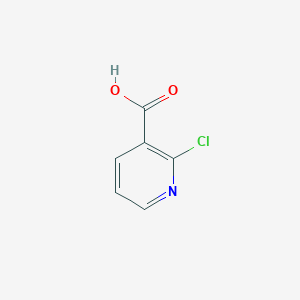
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)
